molecular formula C10H18O5 B178546 Ethyl 4,4-diethoxy-3-oxobutanoate CAS No. 10495-09-7

Ethyl 4,4-diethoxy-3-oxobutanoate

Cat. No.: B178546
CAS No.: 10495-09-7
M. Wt: 218.25 g/mol
InChI Key: HYVRRAANXHHPGH-UHFFFAOYSA-N
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Description

Ethyl 4,4-diethoxy-3-oxobutanoate (CAS 10495-09-7) is a β-keto ester with a linear structure containing two ethoxy groups at the 4-position and a ketone moiety at the 3-position. It is widely employed as a precursor in heterocyclic chemistry, particularly in the synthesis of 1,2,3-triazole derivatives via reactions with aryl azides (e.g., forming ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates) .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Acid-Catalyzed Ketalization of Ethyl 4-Chloroacetoacetate

The most widely documented method for synthesizing ethyl 4,4-diethoxy-3-oxobutanoate involves the ketalization of ethyl 4-chloroacetoacetate with ethylene glycol under acidic conditions . In this reaction, the ketone group at the 3-position is protected as a ketal, while the chloro substituent at the 4-position is replaced by diethoxy groups. The procedure is conducted in benzene using tosylic acid (p-toluenesulfonic acid) as a catalyst, with a Dean-Stark apparatus to remove water and drive the reaction to completion .

Reaction Conditions

  • Catalyst : Tosylic acid (1–2 mol%)

  • Solvent : Benzene (reflux)

  • Temperature : 105°C (for 16–24 hours)

  • Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄ .

This method yields the crude product, which is further purified via silica-gel column chromatography using petroleum ether and ethyl acetate (6:1 v/v) as the eluent . The reaction mechanism proceeds via nucleophilic attack of ethylene glycol on the protonated ketone, followed by dehydration to form the ketal (Table 1).

Table 1: Key Reaction Parameters for Ketalization

ParameterValue/Description
Starting MaterialEthyl 4-chloroacetoacetate
Protecting AgentEthylene glycol
CatalystTosylic acid
SolventBenzene
Reaction Time16–24 hours
Yield62% (after purification)

Alternative Pathways: Transesterification and Hydrolysis

While the ketalization method is predominant, transesterification of mthis compound with ethanol in the presence of a base (e.g., potassium hydroxide) has been reported for related compounds . This approach involves replacing the methyl ester group with an ethyl group under mild conditions (room temperature, 1.5 hours). However, this method requires stringent control of pH during workup to avoid decomposition of the ketal moiety .

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency. Benzene, though effective, poses safety concerns due to its toxicity. Substitutes such as toluene or dichloromethane have been explored, but they often result in lower yields (45–50%) . Tosylic acid remains the catalyst of choice due to its strong protonating ability and compatibility with ketalization reactions.

Temperature and Reaction Time

Elevated temperatures (105°C) are critical for achieving high conversion rates, as they facilitate the removal of water via azeotropic distillation. Prolonged reaction times (>20 hours) are necessary to ensure complete consumption of the starting material, as monitored by thin-layer chromatography (TLC) .

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): Signals at δ 4.18 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.65 (s, 4H, -OCH₂CH₂O-), and 2.55 (s, 2H, -COCH₂-) .

  • IR : Strong absorption bands at 1745 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .

  • Mass Spectrometry : Molecular ion peak at m/z 218.25 (C₁₀H₁₈O₅) .

Physical Properties

  • Appearance : Clear liquid .

  • Purity : 95% (HPLC) .

  • Storage : Stable under inert atmosphere at 2–8°C .

Challenges and Troubleshooting

Byproduct Formation

Incomplete removal of water during ketalization can lead to hydrolysis of the ketal, regenerating the starting ketone. This is mitigated by ensuring efficient azeotropic distillation and using molecular sieves .

Purification Difficulties

Silica-gel chromatography remains the most effective purification method, though scale-up challenges persist. Alternatives such as fractional distillation have been attempted but result in product degradation due to thermal instability .

Applications in Organic Synthesis

This compound serves as a versatile building block for:

  • Peptide Mimetics : The ketal group protects reactive ketones during solid-phase synthesis .

  • Heterocyclic Compounds : Cyclization with hydrazines yields pyrazole derivatives, as demonstrated in the synthesis of antioxidant agents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-diethoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-oxobutanoic acid and ethanol.

    Reduction: It can be reduced to form the corresponding alcohol, ethyl 4,4-diethoxybutanol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Hydrolysis: 3-oxobutanoic acid and ethanol.

    Reduction: Ethyl 4,4-diethoxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

Ethyl 4,4-diethoxy-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it a valuable building block in synthetic chemistry.

Organocatalytic Reactions

Recent studies have demonstrated the effectiveness of this compound in organocatalytic reactions, particularly in the Michael-Knoevenagel condensation. This reaction involves the formation of carbon-carbon bonds, which is crucial for synthesizing complex molecules.

Case Study : In a study by researchers at Aarhus University, this compound was reacted with various substituted cinnamaldehydes to yield products with high enantioselectivity (up to 98% ee) and good yields (76–95%) .

Reaction ConditionsYield (%)Enantioselectivity (%)
Temperature: -30°C7697
Temperature: -20°C8598

Synthesis of Bioactive Compounds

The compound has also been explored for its potential in synthesizing bioactive molecules. For instance, derivatives of this compound have shown antibacterial activity against common pathogens such as E. coli and S. aureus .

Medicinal Chemistry Applications

This compound serves as a precursor for various pharmaceutical compounds. Its derivatives are being researched for their therapeutic effects.

Antibacterial Activity

Research indicates that compounds derived from this compound exhibit significant antibacterial properties. A study demonstrated that synthesized derivatives showed minimum inhibitory concentrations (MIC) against E. coli and S. aureus at concentrations as low as 256 μg/mL .

Compound DerivativeMIC (μg/mL)Target Bacteria
Derivative A256E. coli
Derivative B256S. aureus

Potential in Drug Development

Due to its structural properties, this compound is being investigated as a scaffold for developing new drugs targeting various diseases, including bacterial infections and possibly cancer.

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxy-3-oxobutanoate involves its reactivity as an ester and its ability to undergo hydrolysis, reduction, and substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used. For example, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

  • Methyl 4,4-Dimethoxy-3-Oxobutanoate (CAS 21983-72-2): Structural Difference: Methoxy groups replace ethoxy substituents. Impact: Smaller substituents reduce steric hindrance and increase volatility. This compound is commercially available, making it more convenient for reactions like the Dimroth reaction compared to Ethyl 4,4-diethoxy-3-oxobutanoate . Applications: Used in synthesizing triazoles without requiring precursor preparation .

Fluorinated Analogs: Enhanced Electrophilicity

  • Ethyl 4,4-Difluoro-3-Oxobutanoate (CAS 352-24-9): Structural Difference: Fluorine atoms replace ethoxy groups. Impact: Fluorine’s electronegativity increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions. This compound is synthesized from ethyl difluoroacetate and ethyl acetate . Applications: Useful in fluorinated heterocycle synthesis, diverging from the triazole-focused applications of this compound .
  • (Z)-Ethyl 2-(Ethoxymethylene)-4,4-Difluoro-3-Oxobutanoate (CAS 1086400-66-9): Structural Difference: Incorporates an ethoxymethylene group and fluorine atoms. Impact: The conjugated enone system enables participation in cycloaddition reactions, unlike the non-fluorinated parent compound .

Cycloaddition-Reactive Derivatives

  • Ethyl 4-(4,4-Dimethyl-2,6-Dioxocyclohexyl)-3-Oxobutanoate (CAS 1179243-44-7): Structural Difference: Contains a cyclic diketone moiety. Impact: The cyclohexyl group introduces steric bulk and rigidity, directing its use in synthesizing polycyclic compounds rather than linear triazoles .

Comparative Data Table

Compound Name CAS Number Key Substituents Molecular Weight Key Applications Reactivity Notes
This compound 10495-09-7 Ethoxy, ketone 218.23 g/mol Triazole aldehyde precursors Requires synthesis; ethoxy enhances steric effects
Methyl 4,4-dimethoxy-3-oxobutanoate 21983-72-2 Methoxy, ketone 176.15 g/mol Direct triazole synthesis Commercially available; lower steric hindrance
Ethyl 4,4-difluoro-3-oxobutanoate 352-24-9 Fluorine, ketone 166.12 g/mol Fluorinated heterocycles High electrophilicity due to fluorine
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate 1179243-44-7 Cyclic diketone, ketone 268.31 g/mol Polycyclic compound synthesis Cyclic structure directs complex cyclizations

Research Findings and Trends

  • Synthetic Flexibility: this compound’s ethoxy groups enable stabilization of intermediates in multi-step reactions, but its requirement for synthesis limits its use compared to methoxy analogs .
  • Fluorine Substitution : Fluorinated analogs exhibit higher reactivity in nucleophilic additions due to increased electrophilicity, expanding their utility beyond triazole chemistry .
  • Structural Complexity : Cyclic derivatives (e.g., CAS 1179243-44-7) are preferred for synthesizing sterically constrained molecules, highlighting the role of substituents in directing reaction pathways .

Biological Activity

Ethyl 4,4-diethoxy-3-oxobutanoate (CAS No. 10495-09-7) is a β-keto ester compound that has garnered attention for its potential applications in various fields, particularly in horticulture and analytical chemistry. However, comprehensive research on its biological activity remains limited. This article aims to summarize the available information regarding the biological properties of this compound, including its synthesis, applications, and any documented biological activities.

Chemical Structure and Properties

This compound is characterized by the presence of two ethoxy groups attached to the fourth carbon of the butanoate chain. Its molecular formula is C12_{12}H18_{18}O5_5, which contributes to its solubility and reactivity compared to simpler β-keto esters. The compound's unique structure allows for specific applications in both horticulture and analytical chemistry, particularly as a diagnostic agent for detecting azides in human serum.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of ethyl acetoacetate with various reagents under controlled conditions. The synthesis pathways often involve condensation reactions typical of β-keto esters, which can lead to diverse derivatives with varying biological activities.

Applications

  • Horticultural Chemical : this compound is utilized as a horticultural chemical, although specific studies detailing its efficacy in this area are scarce.
  • Analytical Chemistry : It serves as a diagnostic agent for detecting azides in human serum, indicating potential applications in medical diagnostics.

Biological Activity

Despite its structural significance and applications, there is a notable lack of documented biological activity for this compound. Current literature does not establish a clear mechanism of action or specific biological effects associated with this compound . The absence of extensive studies may indicate that it is primarily used in niche applications rather than as a widely recognized bioactive compound.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC6_6H10_10O3_3Simpler β-keto ester with one ethoxy group
Ethyl 3-OxobutanoateC6_6H10_10O3_3Lacks additional ethoxy groups
Methyl 4-Cyano-3-oxobutanoateC6_6H8_8N2_2O3_3Contains a cyano group instead of ethoxy groups
Ethyl 4-Hydroxy-3-oxobutanoateC6_6H10_10O4_4Contains a hydroxy group instead of ethoxy groups

This table highlights the structural differences that may influence their respective biological activities. This compound's dual ethoxy substitution enhances its solubility and reactivity compared to simpler β-keto esters.

Case Studies and Research Findings

Currently, there are no prominent case studies specifically focusing on the biological activity of this compound. Most available literature emphasizes its chemical properties and potential applications rather than empirical biological research. Future studies could explore its interaction with biological systems or its potential therapeutic uses.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 4,4-diethoxy-3-oxobutanoate be optimized for high yield and purity?

  • Methodology : Utilize a Claisen-like condensation between ethyl acetoacetate and ethyl bromoacetate under basic conditions (e.g., KOH/ethanol). Key parameters include:

  • Temperature control (e.g., reflux at 360 K) .
  • Stoichiometric ratios (excess ethyl acetoacetate to drive reaction completion) .
  • Post-synthesis purification via recrystallization (ethanol/water mixture) to achieve >95% purity .
    • Critical Data :
ParameterOptimal RangeYield Impact
Reaction Time5–24 h72–85%
SolventAnhydrous ethanolMinimizes side reactions

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 1.2–1.4 ppm for ethoxy groups, δ 3.5–4.5 ppm for carbonyl environments) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1740–1710 cm⁻¹, C-O-C at 1250–1150 cm⁻¹) .
  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Compare reactivity with analogs (e.g., ethyl 4-chloro-3-oxobutanoate) using kinetic studies under controlled conditions.
  • Computational modeling (DFT) to analyze charge distribution and transition states .
    • Key Findings :
  • The diethoxy groups increase steric hindrance, reducing reaction rates with bulky nucleophiles by ~30% compared to chloro analogs .
  • Electron-withdrawing substituents enhance electrophilicity at the β-keto position .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodology :

  • Validate crystal structures using single-crystal X-ray diffraction (e.g., Bruker PHOTON 100 CMOS detector, Mo Kα radiation) .
  • Cross-reference with computational predictions (e.g., Olex2 software for packing analysis) .
    • Critical Considerations :
  • Discrepancies in dihedral angles (e.g., ±5° variations) may arise from solvent polarity during crystallization .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Accelerated stability studies in buffered solutions (pH 3–10) at 25–60°C.
  • Monitor degradation via LC-MS for byproducts (e.g., decarboxylation products) .
    • Data Interpretation :
ConditionHalf-Life (Days)Major Degradation Pathway
pH 3, 40°C7Hydrolysis of ester groups
pH 10, 25°C21Keto-enol tautomerization

Q. What role does this compound play in synthesizing bioactive spirocyclic compounds?

  • Methodology :

  • Employ tandem Michael addition-cyclization reactions with enolizable ketones .
  • Optimize catalysts (e.g., L-proline for enantioselectivity) .
    • Case Study : Synthesis of spiro[5.5]undecan-9-one derivatives with antitumor activity (IC₅₀ = 12–18 µM in HCT116 cells) .

Q. Methodological Guidelines

  • Avoid Common Pitfalls :
    • Ensure anhydrous conditions during synthesis to prevent hydrolysis of ethoxy groups .
    • Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal overlap .
  • Data Validation : Cross-check computational results (e.g., Gaussian 16) with experimental spectral data to confirm accuracy .

Properties

IUPAC Name

ethyl 4,4-diethoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-4-13-9(12)7-8(11)10(14-5-2)15-6-3/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVRRAANXHHPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)CC(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456624
Record name Ethyl 4,4-diethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10495-09-7
Record name Ethyl 4,4-diethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4,4-diethoxy-3-oxobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 40 g of ethyl diethoxyacetate (227 mmol) in 67 mL of ethyl acetate there are added under argon, in portions, 6 g of sodium (261 mmol). The reaction mixture is then stirred at ambient temperature for 48 hours. There are added 10 mL of methanol, and then the mixture is hydrolysed with 65 mL of water. The pH of the reaction mixture is adjusted to pH 6 by adding 1N aqueous HCl solution. The mixture is separated and then extracted with ethyl acetate. The organic phases are combined, washed with brine, dried over MgSO4, filtered and concentrated to dryness. The title product is obtained in the form of an oil which is used in the next Step without being otherwise purified.
Quantity
40 g
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6 g
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67 mL
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10 mL
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65 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl diethoxyacetate (24.5 g) in ethyl acetate (12.5 g), metallic sodium (4.2 g) was added, and the resultant mixture was refluxed for about 1.5 hours. The reaction mixture was made acidic with 50% acetic acid and extracted with ether. After removal of the ether from the extract by distillation, the residue was subjected to fractional distillation to give ethyl diethoxyacetoacetate (13.6 g) as a colorless, transparent oil boiling at 84° C./4 mmHg.
Quantity
24.5 g
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reactant
Reaction Step One
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4.2 g
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12.5 g
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resultant mixture
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4,4-diethoxy-3-oxobutanoate
Ethyl 4,4-diethoxy-3-oxobutanoate
Ethyl 4,4-diethoxy-3-oxobutanoate
Ethyl 4,4-diethoxy-3-oxobutanoate
Ethyl 4,4-diethoxy-3-oxobutanoate
Ethyl 4,4-diethoxy-3-oxobutanoate

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